m-PEG4-Boc

Description

Structure

3D Structure

Properties

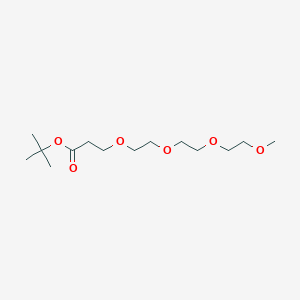

IUPAC Name |

tert-butyl 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-14(2,3)20-13(15)5-6-17-9-10-19-12-11-18-8-7-16-4/h5-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUINYDFUOXIVCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to m-PEG4-t-butyl Ester for Drug Development Professionals

October 31, 2025

Abstract

This technical guide provides a comprehensive overview of methyl-polyethylene glycol (m-PEG4)-t-butyl ester, a heterobifunctional linker widely utilized in pharmaceutical research and development. This document details its chemical properties, synthesis, and core applications, with a particular focus on its role in the development of advanced drug delivery systems and targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its use in bioconjugation and a summary of its key quantitative data are provided to support researchers and scientists in the field.

Introduction

m-PEG4-t-butyl ester is a versatile chemical tool characterized by a monodisperse tetra-ethylene glycol spacer, which imparts hydrophilicity and flexibility to the molecules it modifies. One terminus of the molecule is capped with a methoxy group, rendering it chemically inert, while the other end features a carboxylic acid protected as a t-butyl ester. This unique structure allows for controlled, sequential chemical modifications, making it an invaluable linker in the construction of complex biomolecules and therapeutic agents. The PEGylated nature of this linker can enhance the solubility, stability, and pharmacokinetic properties of conjugated molecules.

Chemical Properties and Data

m-PEG4-t-butyl ester is a clear, colorless to pale yellow oil at room temperature. Its structure consists of a short, discrete PEG chain that offers a balance between hydrophilicity and a defined length, which is crucial for optimizing the distance between conjugated moieties in applications like PROTACs.

Table 1: Quantitative Data for m-PEG4-t-butyl ester and Related Compounds

| Property | Value | Reference Compound |

| Molecular Formula | C14H28O6 | m-PEG4-t-butyl ester |

| Molecular Weight | 292.37 g/mol | m-PEG4-t-butyl ester |

| CAS Number | 883554-11-8 | m-PEG4-t-butyl ester |

| Purity | Typically ≥95% | m-PEG4-t-butyl ester |

| Solubility | Soluble in water, DMSO, DMF, DCM | Amino-PEG4-t-butyl ester[1] |

| Storage Temperature | -20°C | Amino-PEG4-t-butyl ester[1] |

| Refractive Index | ~1.45 | Amino-PEG4-t-butyl ester |

| Density | ~1.04 g/mL | Amino-PEG4-t-butyl ester |

Applications in Drug Development

The primary application of m-PEG4-t-butyl ester lies in its use as a flexible and hydrophilic linker in bioconjugation and drug delivery.

PROTACs and Targeted Protein Degradation

m-PEG4-t-butyl ester and its derivatives are critical components in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC serves to connect the target-binding ligand ("warhead") to the E3 ligase-binding ligand ("anchor"). The length and flexibility of the PEG chain are critical for the proper formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) and subsequent degradation efficiency.

A notable example is the PROTAC BI-3663, which targets Focal Adhesion Kinase (FAK) for degradation.[2][3] BI-3663 is synthesized using a derivative of m-PEG4-t-butyl ester (Tos-PEG4-t-butyl ester) to link the FAK inhibitor BI-4464 to the cereblon (CRBN) E3 ligase ligand, pomalidomide.[2][3] The degradation of FAK has been shown to inhibit cancer cell migration and invasion.[4][5]

Drug Delivery and Bioconjugation

The hydrophilic nature of the PEG chain can improve the aqueous solubility and pharmacokinetic profile of conjugated drugs.[2] The t-butyl ester provides a stable protecting group for a carboxylic acid, which can be deprotected under acidic conditions to allow for subsequent conjugation to amine-containing molecules, such as proteins, peptides, or small molecule drugs.

Experimental Protocols

The following are generalized experimental protocols for the key reactions involving m-PEG4-t-butyl ester and its derivatives. Researchers should optimize these conditions for their specific substrates and applications.

Synthesis of m-PEG4-t-butyl ester Derivative (Amine-PEG4-t-butyl ester)

This protocol describes a general workflow for the synthesis of an amine-functionalized PEG4-t-butyl ester, a common precursor for further conjugation.

Methodology:

-

Mono-protection: Start with tetraethylene glycol (HO-PEG4-OH) and protect one hydroxyl group using a suitable protecting group (e.g., trityl or silyl ether).

-

Michael Addition: React the remaining free hydroxyl group with t-butyl acrylate in the presence of a base (e.g., sodium hydride) to form the t-butyl ester.

-

Deprotection: Remove the initial protecting group to yield HO-PEG4-t-butyl ester.

-

Mesylation: Convert the hydroxyl group to a good leaving group by reacting with mesyl chloride in the presence of a non-nucleophilic base like triethylamine.

-

Azide Substitution: Displace the mesylate with sodium azide in a polar aprotic solvent like DMF.

-

Reduction: Reduce the azide to a primary amine using a reducing agent such as hydrogen gas with a palladium on carbon catalyst (H2, Pd/C) or triphenylphosphine followed by water.

-

Purification: Purify the final product, Amino-PEG4-t-butyl ester, using column chromatography.

Amide Coupling Reaction

This protocol outlines the coupling of an amine-containing molecule to a deprotected PEG4-carboxylic acid.

Methodology:

-

Deprotection: First, deprotect the t-butyl ester of the m-PEG4-t-butyl ester derivative using trifluoroacetic acid (TFA) in dichloromethane (DCM) (see section 4.3).

-

Reaction Setup: Dissolve the resulting carboxylic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

-

Reagent Addition: Add HBTU (1.5 equivalents), triethylamine (Et3N, 1.5 equivalents), and 4-methylmorpholine (1.5 equivalents) to the solution.

-

Amine Addition: Add the amine-containing molecule (1.5 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 3-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Quench the reaction with water. Filter the mixture and concentrate the filtrate in vacuo.

-

Purification: Purify the desired amide product by flash column chromatography.

t-Butyl Ester Deprotection

This protocol describes the cleavage of the t-butyl ester to yield the free carboxylic acid.

Methodology:

-

Reaction Setup: Dissolve the t-butyl ester-containing compound in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

-

Reaction: Stir the solution at room temperature for 2-5 hours.

-

Solvent Removal: Remove the DCM and TFA in vacuo.

-

Workup: Dissolve the residue in DCM and wash twice with water and once with saturated sodium chloride solution.

-

Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate to yield the deprotected carboxylic acid. The crude product is often used in the next step without further purification.

Signaling Pathway: PROTAC-mediated Degradation of FAK

The PROTAC BI-3663 exemplifies the application of PEG linkers in targeted protein degradation. BI-3663 induces the degradation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival.[6][7] Overexpression of FAK is associated with cancer progression and metastasis.[8]

The degradation of FAK by BI-3663 disrupts the signaling pathways that promote cell migration and survival. By removing the FAK protein entirely, rather than just inhibiting its kinase activity, PROTACs can overcome resistance mechanisms associated with kinase inhibitors and can also abrogate the non-catalytic scaffolding functions of the target protein.[4][5]

Conclusion

m-PEG4-t-butyl ester is a valuable and versatile tool in modern drug discovery and development. Its well-defined structure, hydrophilicity, and bifunctional nature make it an ideal linker for constructing complex therapeutic agents, particularly in the rapidly advancing field of targeted protein degradation. The experimental protocols and data provided in this guide are intended to facilitate its application by researchers and scientists working at the forefront of pharmaceutical innovation.

References

- 1. Amino-PEG4-t-butyl ester, 581065-95-4 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Addressing Kinase-Independent Functions of Fak via PROTAC-Mediated Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation of FAK-targeting by proteolytic targeting chimera technology to inhibit the metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 7. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to m-PEG4-t-butyl Ester: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of m-PEG4-t-butyl ester, a versatile heterobifunctional linker molecule integral to advancements in bioconjugation and drug development.

Core Chemical Properties

m-PEG4-t-butyl ester, systematically named tert-butyl 2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)acetate, is a monodisperse polyethylene glycol (PEG) derivative. The methoxy-terminated tetra-ethylene glycol chain imparts hydrophilicity, enhancing the solubility of conjugated molecules in aqueous media, a critical attribute for biological applications. The opposing end features a t-butyl ester, a robust protecting group for the carboxylic acid functionality. This protecting group is stable under a variety of reaction conditions but can be selectively removed under acidic conditions to reveal a reactive carboxyl group.

Physicochemical Data

| Property | m-PEG4-t-butyl ester | Amino-PEG4-t-butyl ester | Hydroxy-PEG4-t-butyl ester |

| CAS Number | 883554-11-8[1][2] | 581065-95-4[3][4] | 518044-32-1 |

| Molecular Formula | C₁₄H₂₈O₆[1][2] | C₁₅H₃₁NO₆[3][4] | C₁₅H₃₀O₇ |

| Molecular Weight | 292.37 g/mol [1] | 321.41 g/mol [3] | 322.39 g/mol |

| Appearance | Liquid[3] | Liquid | |

| Density | Not available | 1.04479 g/mL[3] | 1.04746 g/mL |

| Refractive Index (n/D) | Not available | 1.4508[3] | 1.4492 |

| Rotatable Bond Count | 14[1] | Not available | Not available |

| Hydrogen Bond Acceptor Count | 6[1] | Not available | Not available |

| Topological Polar Surface Area | 63.2 Ų[1] | Not available | Not available |

| Solubility | Water, DMSO, DCM, DMF[4] | Not available |

Spectral Data

Vendors report the availability of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for m-PEG4-t-butyl ester[5]. Researchers should consult supplier documentation for specific spectral data.

Experimental Protocols

The following sections detail generalized experimental procedures relevant to the synthesis and use of m-PEG4-t-butyl ester.

Synthesis of t-Butyl Esters

A general method for the synthesis of t-butyl esters involves the reaction of a carboxylic acid with a t-butylating agent in the presence of a catalyst. While a specific protocol for m-PEG4-t-butyl ester is not detailed in the provided search results, a general procedure for the synthesis of t-butyl esters from other esters via transesterification is available.

General Transesterification Procedure for t-Butyl Ester Synthesis:

-

Suspend sodium t-butoxide (NaOtBu) in a suitable solvent such as toluene.

-

Add the starting methyl or ethyl ester to the suspension.

-

Stir the reaction mixture at room temperature for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a 5% aqueous HCl solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Deprotection of the t-Butyl Ester

The t-butyl ester group is a valuable protecting group due to its stability in basic and neutral conditions and its facile removal under acidic conditions.

Typical Deprotection Procedure:

-

Dissolve the t-butyl ester-containing compound in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for up to 5 hours.

-

Remove the DCM and TFA by evaporation under vacuum.

-

Dissolve the residue in DCM and wash with water and then with a saturated aqueous sodium chloride solution.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected carboxylic acid.

Applications in Drug Development

m-PEG4-t-butyl ester and its derivatives are extensively used as linkers in the development of complex therapeutic molecules, most notably in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG spacer enhances solubility and can influence the pharmacokinetic properties of the final conjugate.

Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A typical PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker. PEG linkers, such as those derived from m-PEG4-t-butyl ester, are commonly employed to bridge these two ligands.

The following diagram illustrates a generalized experimental workflow for the synthesis of a PROTAC using a PEG-based linker.

References

m-PEG4-t-butyl Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of methyl-polyethylene glycol-4-tert-butyl ester (m-PEG4-t-butyl ester), a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and the development of complex therapeutic molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Structure and Properties

m-PEG4-t-butyl ester, with the CAS number 883554-11-8, is a chemical compound featuring a methoxy-terminated tetra-polyethylene glycol (PEG) spacer.[1] This hydrophilic PEG chain enhances the solubility of the molecule in aqueous media, a critical attribute for biological applications.[2][3] One terminus of the linker is capped with a stable methyl ether group, while the other end features a carboxylic acid protected by a tert-butyl ester. This t-butyl ester group is labile under acidic conditions, allowing for a controlled, stepwise approach in complex chemical syntheses.[2][3][4]

The structure combines a stable, inert methoxy-PEG chain with a selectively deprotectable functional group, making it a valuable building block in medicinal chemistry and chemical biology.

Quantitative Data Summary

The key physicochemical properties of m-PEG4-t-butyl ester and related functionalized PEG4 linkers are summarized in the table below for easy comparison.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| m-PEG4-t-butyl ester | 883554-11-8 | C14H28O6 | 292.37 | >95% |

| Amino-PEG4-t-butyl ester | 581065-95-4 | C15H31NO6 | 321.41 | >98%[3] |

| Hydroxy-PEG4-t-butyl ester | 518044-32-1 | C15H30O7 | 322.39 | ≥95% |

| Methylamino-PEG4-t-butyl ester | 1621616-14-5 | C16H33NO6 | 335.4 | >98%[2] |

| NH-bis(PEG4-t-butyl ester) | 2055041-41-1 | C30H59NO12 | 625.8 | >96%[5] |

Synthesis of m-PEG4-t-butyl Ester: A Representative Protocol

The synthesis of m-PEG4-t-butyl ester typically involves the reaction of a methoxy-PEG4 alcohol with a protected form of a carboxylic acid, followed by esterification. A common strategy is the Williamson ether synthesis followed by esterification. Below is a representative experimental protocol for the synthesis of a similar PEG-ester compound, which illustrates the general principles that can be adapted for m-PEG4-t-butyl ester.

Objective: To synthesize a PEG-t-butyl ester derivative.

Materials:

-

m-PEG4-OH (Methoxy-PEG4-alcohol)

-

Sodium hydride (NaH)

-

tert-Butyl bromoacetate

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Experimental Protocol:

-

Deprotonation: A solution of m-PEG4-OH (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., Argon). The solution is cooled to 0 °C in an ice bath.

-

Alkoxide Formation: Sodium hydride (1.2 equivalents) is added portion-wise to the cooled solution. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 1 hour to ensure complete formation of the alkoxide.

-

Ester Coupling: The reaction mixture is cooled again to 0 °C, and tert-butyl bromoacetate (1.1 equivalents) is added dropwise. The reaction is allowed to proceed overnight at room temperature.

-

Work-up: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated by rotary evaporation to yield the crude product.

-

Purification: The crude m-PEG4-t-butyl ester is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the final product with high purity.

Applications and Workflow in Bioconjugation

The primary utility of m-PEG4-t-butyl ester lies in its role as a heterobifunctional linker. The t-butyl ester serves as a protecting group for a carboxylic acid. Once deprotected under acidic conditions, the free carboxylic acid can be activated and coupled to amine residues on biomolecules, such as proteins or antibodies, to form stable amide bonds.

This workflow is fundamental in the construction of complex bioconjugates. For instance, in the development of PROTACs, a PEG linker is often used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. The length and flexibility of the PEG chain are critical for optimizing the ternary complex formation.

Below is a diagram illustrating the logical workflow for utilizing a PEG4-t-butyl ester derivative in a typical bioconjugation scheme.

References

An In-depth Technical Guide to m-PEG4-t-butyl ester (CAS Number 883554-11-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG4-t-butyl ester, a heterobifunctional PEG linker crucial in the fields of bioconjugation and drug development. This document details its physicochemical properties, applications, and relevant experimental protocols, offering valuable insights for researchers engaged in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Chemical Identity and Physicochemical Properties

m-PEG4-t-butyl ester, systematically named tert-butyl 3-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}propionate, is a monodisperse polyethylene glycol (PEG) linker. The "m" signifies a methoxy group capping one end, while the "PEG4" indicates four repeating ethylene glycol units. The other terminus is functionalized with a propionate group protected as a t-butyl ester. This structure provides a hydrophilic spacer with a protected carboxylic acid functionality.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| CAS Number | 883554-11-8[1] |

| Chemical Name | tert-butyl 3-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}propanoate |

| Synonyms | m-PEG4-t-butyl ester, tert-butyl 2,5,8,11-tetraoxatetradecan-14-oate |

| Molecular Formula | C14H28O6 |

| IUPAC Name | tert-butyl 2,5,8,11-tetraoxatetradecan-14-oate |

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 292.37 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or oil | Generic supplier data |

| Purity | ≥95% | Generic supplier data |

| Solubility | Soluble in water, DMSO, DMF, and dichloromethane | Generic supplier data |

| Storage | Recommended storage at -20°C | Generic supplier data |

Core Applications in Drug Development

The unique structure of m-PEG4-t-butyl ester makes it a versatile tool in the synthesis of complex biomolecules. Its primary applications lie in its use as a flexible, hydrophilic linker in the construction of ADCs and PROTACs.

-

Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The PEG linker enhances the solubility and stability of the ADC, prolongs its circulation half-life, and reduces immunogenicity[]. The t-butyl ester protects a carboxylic acid which, after deprotection, can be used to conjugate the linker to either the antibody or the drug.

-

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome[3]. PEG linkers are integral to PROTAC design, providing the necessary spacing and flexibility to allow for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase[4][5]. The hydrophilic nature of the PEG chain improves the overall solubility and cell permeability of the PROTAC molecule[6].

The workflow for utilizing a PEG linker like m-PEG4-t-butyl ester in PROTAC synthesis typically involves a multi-step process.

The mechanism of action for the resulting PROTAC involves hijacking the cell's ubiquitin-proteasome system.

Experimental Protocols

While specific protocols for m-PEG4-t-butyl ester are not widely published, the following procedures for a closely related methylamino-PEG-t-butyl ester can be adapted. These protocols are based on the synthesis of a PROTAC targeting Tissue Transglutaminase (TG2) as described in the literature.

General Procedure for Deprotection of the t-Butyl Ester

The t-butyl ester is a commonly used protecting group for carboxylic acids that can be removed under acidic conditions.

Materials:

-

t-butyl ester functionalized PEG linker

-

4 M HCl in ethyl acetate

-

Ethyl acetate

-

Nitrogen or Argon supply

Procedure:

-

Dissolve the t-butyl ester protected PEG linker in 4 M HCl in ethyl acetate.

-

Stir the reaction mixture at 25 °C for 12 hours under a nitrogen or argon atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

The resulting carboxylic acid can often be used in the next step without further purification.

Amide Coupling to an E3 Ligase Ligand

Following deprotection, the free carboxylic acid can be coupled to an amine-containing E3 ligase ligand, such as a derivative of thalidomide or pomalidomide.

Materials:

-

PEG linker with a free carboxylic acid

-

Amine-functionalized E3 ligase ligand (e.g., (S,R,S)-AHPC)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Nitrogen or Argon supply

Procedure:

-

Dissolve the PEG linker with the free carboxylic acid, the amine-functionalized E3 ligase ligand, and HATU in anhydrous DMF under a nitrogen or argon atmosphere.

-

Add DIPEA to the reaction mixture.

-

Stir the reaction at 25 °C for 12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugate.

An illustrative workflow for the synthesis of a VHL-based PROTAC is presented below.

Safety and Handling

m-PEG4-t-butyl ester should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

m-PEG4-t-butyl ester is a valuable and versatile chemical tool for researchers and scientists in the field of drug development. Its properties as a hydrophilic, monodisperse PEG linker with a protected carboxylic acid functionality make it an ideal building block for the synthesis of sophisticated therapeutic modalities like ADCs and PROTACs. The experimental protocols outlined in this guide, adapted from relevant literature, provide a solid foundation for the application of this compound in the synthesis of novel bioconjugates. As the fields of targeted therapies continue to evolve, the utility of well-defined linkers such as m-PEG4-t-butyl ester will undoubtedly continue to grow.

References

- 1. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 6. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]

An In-depth Technical Guide to Heterobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of heterobifunctional polyethylene glycol (PEG) linkers, covering their fundamental properties, detailed experimental protocols for their use, and their critical role in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

Core Properties of Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are versatile molecules that play a pivotal role in modern bioconjugation and drug delivery.[1] These linkers consist of a polyethylene glycol chain with two distinct reactive functional groups at either end, allowing for the specific and controlled conjugation of two different molecules, such as a targeting antibody and a therapeutic payload.[1]

The unique characteristics of these linkers offer several advantages in drug development:

-

Dual Reactivity : Enables the sequential and specific attachment of two different molecules.[1]

-

Enhanced Solubility and Stability : The hydrophilic PEG backbone improves the solubility of hydrophobic drugs and protects the conjugate from enzymatic degradation.[1]

-

Reduced Immunogenicity : The PEG chain can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response.[1]

-

Customizable Lengths : The length of the PEG spacer can be precisely controlled to optimize the distance between the conjugated molecules, which can be crucial for efficacy and to overcome steric hindrance.[1]

-

Improved Pharmacokinetics : By increasing the hydrodynamic volume of the conjugate, PEG linkers can extend its circulation half-life.[2]

Chemical Structures and Functional Groups

Heterobifunctional PEG linkers are defined by the reactive groups at their termini. The choice of these groups is dictated by the available functional groups on the molecules to be conjugated (e.g., primary amines on antibodies, thiols on engineered proteins, or carboxyl groups on small molecule drugs). A common structural representation is X-PEG-Y, where X and Y are different reactive moieties.[3]

Some of the most frequently utilized functional groups include:

-

N-Hydroxysuccinimide (NHS) Esters : React with primary amines (e.g., lysine residues on proteins) to form stable amide bonds.[4]

-

Maleimides : Exhibit high reactivity and specificity towards sulfhydryl (thiol) groups (e.g., cysteine residues) to form stable thioether bonds.[5]

-

Carboxyl Groups : Can be activated to react with primary amines.[6]

-

Aldehydes : Can react with aminooxy or hydrazide groups.[7]

-

Azides and Alkynes : Used in "click chemistry" for highly efficient and specific bioconjugation.[7]

Quantitative Data of Common Heterobifunctional PEG Linkers

The selection of a specific heterobifunctional PEG linker is often guided by its molecular weight and length, which can influence the properties of the final conjugate. The following tables summarize quantitative data for some common commercially available heterobifunctional PEG linkers.

| Linker Name (Functional Groups) | Molecular Weight (Da) | Number of PEG Units | Linker Length (Å) |

| NHS-PEG4-Maleimide | 525.5 | 4 | ~29 |

| NHS-PEG8-Maleimide | 701.7 | 8 | ~43 |

| NHS-PEG12-Maleimide | 877.9 | 12 | ~57 |

| COOH-PEG4-Maleimide | 428.4 | 4 | ~29 |

| COOH-PEG8-Maleimide | 604.6 | 8 | ~43 |

| COOH-PEG12-Maleimide | 780.8 | 12 | ~57 |

| NH2-PEG4-Maleimide | 427.5 | 4 | ~29 |

| NH2-PEG8-Maleimide | 603.7 | 8 | ~43 |

| NH2-PEG12-Maleimide | 779.9 | 12 | ~57 |

Note: Linker length is an approximation and can vary based on the conformation of the PEG chain.

| Functional Group | Target Group | Resulting Bond | Reaction pH |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH2) | Amide | 7.2 - 8.5 |

| Maleimide | Sulfhydryl (-SH) | Thioether | 6.5 - 7.5 |

| Carboxyl (-COOH) (activated) | Primary Amine (-NH2) | Amide | 4.5 - 7.5 |

| Aldehyde (-CHO) | Aminooxy/Hydrazide | Oxime/Hydrazone | 4.0 - 6.0 |

| Azide (-N3) | Alkyne | Triazole | Neutral |

Experimental Protocols

The following sections provide detailed methodologies for common bioconjugation and characterization procedures involving heterobifunctional PEG linkers.

Protocol for Two-Step Antibody-Drug Conjugation using NHS-PEG-Maleimide

This protocol describes the conjugation of a drug with a free sulfhydryl group to an antibody using a heterobifunctional NHS-PEG-Maleimide linker.

Materials:

-

Antibody in amine-free buffer (e.g., PBS, pH 7.4)

-

NHS-PEGn-Maleimide linker

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Drug with a free sulfhydryl group

-

Quenching reagent (e.g., Tris or glycine solution)

-

Desalting columns or dialysis cassettes

Procedure:

-

Antibody Preparation :

-

Linker Activation :

-

Reaction of Linker with Antibody :

-

Removal of Excess Linker :

-

Remove unreacted linker using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.2-7.5).[10]

-

-

Conjugation of Drug to Antibody-Linker Intermediate :

-

Immediately add the sulfhydryl-containing drug to the purified antibody-linker intermediate. A 1.5- to 20-fold molar excess of the drug over the antibody is typically used.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[5]

-

-

Quenching of Unreacted Maleimides :

-

Add a quenching reagent such as cysteine or N-acetylcysteine to a final concentration of 1 mM to cap any unreacted maleimide groups.

-

-

Purification of the ADC :

-

Purify the final ADC from excess drug and other reaction components using size exclusion chromatography (SEC) or dialysis.

-

Characterization of PEGylated Proteins by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique to assess the purity and characterize PEGylated proteins.[11]

Materials:

-

Purified PEGylated protein (ADC)

-

HPLC system with a suitable detector (e.g., UV-Vis, Mass Spectrometry)

-

Size Exclusion Chromatography (SEC) column or Reversed-Phase (RP-HPLC) column

-

Mobile phases (e.g., phosphate buffer for SEC, water/acetonitrile with TFA for RP-HPLC)

Procedure:

-

Sample Preparation :

-

Dilute the purified PEGylated protein to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

-

-

HPLC Analysis :

-

Inject the sample onto the HPLC system.

-

For SEC, an isocratic elution with a phosphate-based buffer is typically used to separate species based on their hydrodynamic volume. The PEGylated protein will elute earlier than the unconjugated protein.[12]

-

For RP-HPLC, a gradient of increasing organic solvent (e.g., acetonitrile) is used to separate molecules based on their hydrophobicity.

-

-

Data Analysis :

Characterization of PEGylated Proteins by MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique to determine the molecular weight of the PEGylated protein and to assess the degree of PEGylation.[14][15]

Materials:

-

Purified PEGylated protein (ADC)

-

MALDI-TOF mass spectrometer

-

MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid)

-

Solvents for matrix preparation (e.g., acetonitrile, water with TFA)

-

MALDI target plate

Procedure:

-

Sample and Matrix Preparation :

-

Prepare a saturated solution of the MALDI matrix in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% TFA).

-

Mix the purified PEGylated protein sample (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.[15]

-

-

Spotting :

-

Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry completely.

-

-

MALDI-TOF Analysis :

-

Load the target plate into the mass spectrometer.

-

Acquire the mass spectrum in the appropriate mass range.

-

-

Data Analysis :

-

Analyze the resulting spectrum to determine the molecular weight of the PEGylated protein. A series of peaks separated by the mass of the PEG monomer (44 Da) may be observed, indicating heterogeneity in the PEGylation.[13] The number of attached PEG linkers can be calculated from the mass shift compared to the unconjugated protein.[15]

-

Visualizations

Logical Workflow for ADC Development

The following diagram illustrates the key stages in the development of an antibody-drug conjugate using a heterobifunctional PEG linker.

Caption: A logical workflow for the development of Antibody-Drug Conjugates (ADCs).

Two-Step Heterobifunctional Conjugation Workflow

This diagram details the sequential reaction steps involved in a typical two-step conjugation process.

Caption: A two-step workflow for heterobifunctional conjugation.

References

- 1. purepeg.com [purepeg.com]

- 2. chempep.com [chempep.com]

- 3. heterobifunctional pegs [jenkemusa.com]

- 4. broadpharm.com [broadpharm.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles | PLOS One [journals.plos.org]

- 7. adcreview.com [adcreview.com]

- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 9. confluore.com [confluore.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. ingenieria-analitica.com [ingenieria-analitica.com]

- 14. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Gatekeeper of Reactivity: A Technical Guide to the t-Butyl Ester Protecting Group in Synthesis

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful organic synthesis. Among these, the t-butyl ester stands out as a robust and versatile tool for the temporary masking of carboxylic acid functionalities. Its widespread application, particularly in the intricate world of peptide synthesis and drug discovery, stems from a unique combination of stability and selective lability. This technical guide provides an in-depth exploration of the t-butyl ester protecting group, from its introduction and stability to its cleavage, complete with detailed experimental protocols and a comparative analysis of its performance under various conditions.

The t-butyl ester protecting group offers significant advantages in multi-step syntheses. Its steric bulk effectively shields the carboxylic acid from a wide range of nucleophilic and basic reagents, preventing unwanted side reactions. Crucially, it can be selectively removed under acidic conditions that leave many other protecting groups intact, a property known as orthogonality that is vital for complex molecule construction.[1][2]

Introduction of the t-Butyl Ester Protecting Group

The most common method for the introduction of a t-butyl ester is the acid-catalyzed reaction of a carboxylic acid with isobutylene or tert-butanol.[3] This reaction proceeds via the formation of a stable tert-butyl cation, which is then trapped by the carboxylic acid.

General Experimental Protocol: t-Butylation of a Carboxylic Acid

A solution of the carboxylic acid (1.0 mmol) in a suitable solvent such as dichloromethane or tert-butyl acetate is treated with a catalytic amount of a strong acid, for instance, sulfuric acid or perchloric acid.[4] To this mixture, an excess of isobutylene is bubbled through, or tert-butanol (1.2-2.0 mmol) is added. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the t-butyl ester is isolated and purified using standard techniques.

Stability Profile

A key attribute of the t-butyl ester is its remarkable stability across a broad spectrum of reaction conditions, as detailed in the table below. This resilience allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected carboxylic acid.

| Reagent/Condition | Stability of t-Butyl Ester |

| Bases (e.g., LiOH, NaOH, K2CO3) | Stable |

| Nucleophiles (e.g., amines, Grignard reagents) | Stable |

| Reducing Agents (e.g., NaBH4, LiAlH4) | Stable |

| Oxidizing Agents (e.g., PCC, KMnO4) | Generally Stable |

| Catalytic Hydrogenation | Stable |

Cleavage of the t-Butyl Ester Protecting Group

The removal of the t-butyl ester, or deprotection, is most commonly achieved under acidic conditions. The mechanism involves protonation of the ester oxygen, followed by the elimination of the stable tert-butyl cation to regenerate the carboxylic acid. Trifluoroacetic acid (TFA) is a widely used reagent for this purpose due to its effectiveness and volatility, which simplifies product isolation.[5][6]

General Experimental Protocol: TFA-Mediated Deprotection of a t-Butyl Ester

The t-butyl ester (1.0 mmol) is dissolved in a suitable solvent, typically dichloromethane (DCM). An excess of trifluoroacetic acid (TFA), often in a 1:1 ratio with the solvent, is added to the solution.[5] The reaction is stirred at room temperature for a period ranging from 30 minutes to a few hours, with progress monitored by TLC. Upon completion, the TFA and solvent are removed under reduced pressure to yield the deprotected carboxylic acid. In cases where the tert-butyl cation can lead to side reactions, scavengers such as triisopropylsilane (TIS) or water can be added to the reaction mixture.[7]

The following table summarizes various deprotection conditions and their corresponding yields for different substrates.

| Substrate | Reagent/Conditions | Time | Temperature | Yield (%) |

| Aromatic t-Butyl Ester | p-TsOH, Microwave | 3-4 min | N/A | High |

| N-Boc-L-alanine t-butyl ester | TFA/DCM (1:1) | 3 h | Room Temp. | Quantitative |

| Various t-butyl esters | Aqueous Phosphoric Acid | N/A | Room Temp. | High |

| t-Butyl ethyl succinate | Tris(4-bromophenyl)amminium radical cation, triethylsilane | N/A | N/A | 95% (mono-acid) |

Application in Solid-Phase Peptide Synthesis (SPPS)

The t-butyl ester finds extensive use in the Fmoc/tBu strategy of solid-phase peptide synthesis (SPPS).[8] In this approach, the side chains of acidic amino acids like aspartic acid and glutamic acid are protected as t-butyl esters. This protection prevents their interference with the peptide bond formation. The t-butyl protecting groups are stable to the basic conditions (e.g., piperidine) used for the removal of the N-terminal Fmoc group at each cycle of peptide elongation. At the end of the synthesis, the peptide is cleaved from the solid support, and all the side-chain protecting groups, including the t-butyl esters, are removed simultaneously in a single step using a strong acid cocktail, typically containing TFA.[9]

Figure 1. Workflow of Solid-Phase Peptide Synthesis using Fmoc/tBu strategy.

Reaction Mechanisms

The underlying mechanisms for the protection and deprotection reactions highlight the chemical principles that govern the utility of the t-butyl ester.

Figure 2. Mechanism of t-butyl ester formation using isobutylene.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 4. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4.4. General Procedure of Deprotection of tert-Butyl Esters to Carboxylic Acids 8a–c [bio-protocol.org]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

Navigating the Solubility of m-PEG4-t-butyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of m-PEG4-t-butyl ester, a heterobifunctional PEG linker crucial in bioconjugation and drug delivery. Understanding its solubility in various organic solvents is paramount for its effective application in synthesizing complex molecules, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow to guide researchers in their experimental design.

Qualitative Solubility Profile

While specific quantitative solubility data for m-PEG4-t-butyl ester is not extensively published, qualitative solubility information for structurally similar PEG4-t-butyl ester derivatives provides valuable insights into its expected behavior. The hydrophilic nature of the PEG spacer generally imparts solubility in a range of common organic solvents.

| Compound Name | Soluble In | Data Type |

| Acid-PEG4-t-butyl ester | Water, DMSO, DCM, DMF | Qualitative |

| Amino-PEG4-propanoic acid t-Butyl ester | DCM, THF, Acetonitrile, DMF, DMSO | Qualitative |

| NH-bis(PEG4-t-butyl ester)2 | Water, DMSO, DCM, DMF | Qualitative |

Table 1: Qualitative solubility of m-PEG4-t-butyl ester analogs in various organic solvents. This data is based on information provided by chemical suppliers and should be used as a general guideline.

Based on the data for these closely related compounds, m-PEG4-t-butyl ester is anticipated to be soluble in common polar aprotic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO), as well as in Tetrahydrofuran (THF) and Acetonitrile. Its solubility in aqueous solutions is also expected due to the polyethylene glycol chain.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of m-PEG4-t-butyl ester in a specific organic solvent.

Objective: To determine the saturation solubility of m-PEG4-t-butyl ester in a selected organic solvent at a specific temperature.

Materials:

-

m-PEG4-t-butyl ester

-

Selected organic solvent (e.g., Dichloromethane, Dimethylformamide, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system or a suitable analytical instrument for quantification

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of m-PEG4-t-butyl ester to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed for a predetermined time.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a precise aliquot of the clear supernatant from each vial using a micropipette. Be cautious not to disturb the solid pellet at the bottom.

-

Dilute the collected supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of m-PEG4-t-butyl ester.

-

Prepare a standard curve with known concentrations of m-PEG4-t-butyl ester to accurately quantify the concentration in the experimental samples.

-

-

Calculation:

-

Calculate the solubility of m-PEG4-t-butyl ester in the solvent using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / 1000

-

-

Data Reporting:

-

Report the solubility as an average of the replicate measurements, along with the standard deviation, the experimental temperature, and the solvent used.

-

Experimental Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like m-PEG4-t-butyl ester.

Caption: A workflow for determining the solubility of m-PEG4-t-butyl ester.

A Technical Guide to Functional Groups in m-PEG4-t-butyl Ester Derivatives for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functional groups of m-PEG4-t-butyl ester derivatives, which are pivotal linkers in modern therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of their synthesis, characterization, and application, with a focus on quantitative data and detailed experimental protocols.

Core Structure and Key Functional Groups

The foundational structure, methoxy-polyethylene glycol (4 units)-t-butyl ester (m-PEG4-t-butyl ester), offers a versatile scaffold. The methoxy group provides chemical stability, the PEG4 linker enhances solubility and provides spatial separation, and the t-butyl ester serves as a protecting group for a terminal carboxylic acid. The true utility of this scaffold lies in the diverse functional groups that can be incorporated at the terminus of the PEG chain, enabling conjugation to a wide array of biomolecules and small molecule drugs.

This guide will focus on three key derivatives:

-

Amino-PEG4-t-butyl ester: Introduces a primary amine for amide bond formation.

-

Methylamino-PEG4-t-butyl ester: A secondary amine offering different reactivity and steric profiles.

-

Hydroxy-PEG4-t-butyl ester: Presents a hydroxyl group for ether or ester linkages.

These functional groups are the linchpins for attaching these linkers to proteins of interest (POIs) and E3 ligase ligands in the context of PROTACs, or to antibodies and cytotoxic payloads in ADCs.

Physicochemical and Spectroscopic Data

Precise characterization of these derivatives is crucial for reproducible synthesis and application. The following tables summarize key quantitative data for the parent compound and its principal derivatives.

Table 1: Physicochemical Properties of m-PEG4-t-butyl Ester and its Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity (%) | Solubility |

| m-PEG4-t-butyl ester | C14H28O6 | 292.37 | 883554-11-8 | >95 | Water, DMSO, DCM, DMF |

| Amino-PEG4-t-butyl ester | C15H31NO6 | 321.41 | 581065-95-4 | >98[1] | Water, DMSO, DCM, DMF[1] |

| Methylamino-PEG4-t-butyl ester | C16H33NO6 | 335.44 | 1621616-14-5 | >98[2] | Water, DMSO, DCM, DMF[2] |

| Hydroxy-PEG4-t-butyl ester | C15H30O7 | 322.39 | 518044-32-1 | >95[3] | Water, DCM[4] |

Table 2: Spectroscopic Data for m-PEG4-t-butyl Ester Derivatives

| Compound Name | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spectrometry (ESI-MS) [M+H]+ |

| Amino-PEG4-t-butyl ester | ~3.64 (m, 12H, O-CH2-CH2-O), ~3.52 (t, 2H, O-CH2), ~2.85 (t, 2H, N-CH2), ~2.45 (t, 2H, CH2-COO), 1.45 (s, 9H, C(CH3)3) | ~80.5 (C(CH3)3), ~72.8, 70.5, 70.3, 70.2, 69.8, 68.5 (PEG CH2), ~41.3 (N-CH2), ~36.5 (CH2-COO), 28.1 (C(CH3)3) | 322.2 |

| Methylamino-PEG4-t-butyl ester | ~3.64 (m, 12H, O-CH2-CH2-O), ~3.52 (t, 2H, O-CH2), ~2.75 (t, 2H, N-CH2), ~2.45 (t, 2H, CH2-COO), ~2.40 (s, 3H, N-CH3), 1.45 (s, 9H, C(CH3)3) | ~80.5 (C(CH3)3), ~72.9, 70.6, 70.4, 70.2, 69.9, 68.6 (PEG CH2), ~50.2 (N-CH2), ~36.5 (CH2-COO), ~36.1 (N-CH3), 28.1 (C(CH3)3) | 336.2 |

| Hydroxy-PEG4-t-butyl ester | ~3.72 (t, 2H, HO-CH2), ~3.65 (m, 12H, O-CH2-CH2-O), ~3.58 (t, 2H, O-CH2), ~2.45 (t, 2H, CH2-COO), 1.45 (s, 9H, C(CH3)3) | ~80.5 (C(CH3)3), ~72.5, 70.6, 70.3, 70.0, 68.7 (PEG CH2), ~61.7 (HO-CH2), ~36.5 (CH2-COO), 28.1 (C(CH3)3) | 323.2 |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The provided values are based on typical chemical shift ranges for the respective functional groups.

Experimental Protocols

The following section details the synthesis and purification of key m-PEG4-t-butyl ester derivatives.

Synthesis of Amino-PEG4-t-butyl ester

This two-step procedure starts from the commercially available Hydroxy-PEG4-t-butyl ester.

Step 1: Tosylation of Hydroxy-PEG4-t-butyl ester

-

Dissolve Hydroxy-PEG4-t-butyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) followed by the slow, dropwise addition of tosyl chloride (1.2 eq) dissolved in anhydrous DCM.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Tosyl-PEG4-t-butyl ester.

Step 2: Azide Substitution and Reduction

-

Dissolve the crude Tosyl-PEG4-t-butyl ester (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (3.0 eq) and heat the mixture to 60-70 °C for 12-16 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield Azido-PEG4-t-butyl ester.

-

Dissolve the crude azido intermediate in a mixture of tetrahydrofuran (THF) and water.

-

Add triphenylphosphine (1.5 eq) and stir the reaction at room temperature for 12-16 hours.

-

Monitor the reduction of the azide to the amine by TLC.

-

Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to afford pure Amino-PEG4-t-butyl ester.

Synthesis of Methylamino-PEG4-t-butyl ester

This synthesis utilizes the Eschweiler-Clarke reaction for the N-methylation of Amino-PEG4-t-butyl ester.[5][6][7]

-

To a solution of Amino-PEG4-t-butyl ester (1.0 eq) in formic acid (excess, ~5-10 eq), add aqueous formaldehyde (37 wt. %, ~3-5 eq).[5]

-

Heat the reaction mixture to reflux (around 100 °C) for 4-6 hours. The evolution of carbon dioxide will be observed.[5]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the product with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Methylamino-PEG4-t-butyl ester.

Deprotection of the t-butyl Ester

The t-butyl ester protecting group can be efficiently removed under acidic conditions to reveal the terminal carboxylic acid, which is then available for conjugation.

-

Dissolve the t-butyl ester protected PEG derivative (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Co-evaporate with toluene (3x) to ensure complete removal of residual TFA.

-

The resulting carboxylic acid can often be used in the next step without further purification.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For high-purity applications, such as in the synthesis of clinical candidates, RP-HPLC is the preferred method of purification for these PEGylated derivatives.

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase A: Water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from a low percentage of B to a high percentage of B over 20-30 minutes is typically effective. The exact gradient will depend on the specific derivative.

-

Detection: UV detection at 214 nm and 280 nm.

-

Post-Purification: Fractions containing the pure product are pooled, and the acetonitrile is removed under reduced pressure. The remaining aqueous solution is then lyophilized to obtain the final product as a TFA salt.

Application in PROTACs: A Mechanistic Overview

m-PEG4-t-butyl ester derivatives are instrumental as linkers in the design and synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The PEG4 linker provides the necessary flexibility and length to facilitate the formation of a stable ternary complex between the POI and the E3 ligase.

The PROTAC Signaling Pathway

The following diagram illustrates the catalytic mechanism of action for a PROTAC utilizing a PEG linker.

References

- 1. Amino-PEG4-t-butyl ester, 581065-95-4 | BroadPharm [broadpharm.com]

- 2. Methylamino-PEG4-t-butyl ester, 1621616-14-5 | BroadPharm [broadpharm.com]

- 3. Hydroxy-PEG4-t-butyl ester 518044-32-1 [sigmaaldrich.com]

- 4. Hydroxy-PEG4-t-butyl ester | 518044-32-1 [sigmaaldrich.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]

- 7. whilesciencesleeps.com [whilesciencesleeps.com]

A Technical Guide to PEGylation for Bioconjugation in Drug Development

Introduction to PEGylation: Enhancing Therapeutic Potential

PEGylation is the process of covalently attaching polyethylene glycol (PEG) polymer chains to molecules such as proteins, peptides, or small molecule drugs.[1][2][3][4] This bioconjugation technique is a cornerstone of drug development, employed to overcome intrinsic pharmacological limitations of therapeutic agents.[3][5] The primary goal of PEGylation is to improve the pharmacokinetic and pharmacodynamic properties of a drug.[6] By increasing the hydrodynamic size of the molecule, PEGylation can prolong its circulatory half-life by reducing renal clearance.[1][3] Furthermore, the PEG polymer chain can "mask" the therapeutic molecule from the host's immune system, thereby reducing its immunogenicity and antigenicity.[1] Additional benefits include increased drug solubility and stability against proteolytic degradation.[1][3][7]

The journey of PEGylation began in the late 1970s and has evolved significantly.[7][8] Early, or "first-generation," methods involved random, non-specific attachment of PEG chains, which often resulted in heterogeneous products with a potential loss of biological activity.[4][7][9] Subsequent advancements led to "second-generation" and "third-generation" techniques that allow for site-specific conjugation and the use of complex branched PEG structures, yielding more homogenous, well-defined, and effective therapeutic products.[1][7][8][10]

Core Principles and Chemistry

The foundation of PEGylation lies in the chemical properties of the PEG polymer and the reactive functional groups on the target biomolecule.

Polyethylene Glycol (PEG) Structure PEG is a neutral, water-soluble, and non-toxic polymer composed of repeating ethylene glycol units -(CH₂-CH₂-O)n-.[11] It is commercially available in various molecular weights and structures, primarily linear and branched forms.[11]

-

Linear PEG: A single polymer chain with reactive groups typically at one or both ends.

-

Branched PEG: Consists of multiple PEG chains linked together, offering a greater hydrodynamic volume which can be more effective at shielding the conjugated molecule.[9][10]

PEG Activation and Reaction Chemistry To be used in bioconjugation, the terminal hydroxyl groups of the PEG polymer must be chemically activated with a functional group that can react with specific amino acid residues on a protein or peptide. The choice of activated PEG determines the type of covalent bond formed and the specificity of the reaction.

Commonly targeted amino acid residues include:

-

Lysine: The primary amine on its side chain is a frequent target.

-

Cysteine: The thiol group on its side chain offers a highly specific reaction site.

-

N-terminal α-amine group: Provides a single, specific point of attachment.

-

Carboxylic acids (Aspartic acid, Glutamic acid): Can also be targeted for conjugation.[1]

The following diagram illustrates the general workflow of a PEGylation reaction.

Generations of PEGylation Technology

First-Generation PEGylation: The Foundation The initial wave of PEGylation technology focused on reacting monofunctional methoxy PEG (mPEG) with the primary amine groups of lysine residues.[9][12] This was often achieved using activated PEGs like PEG-N-hydroxysuccinimide (PEG-NHS) esters.[7][9]

-

Characteristics: This method is non-specific, as proteins typically have multiple surface-exposed lysine residues, leading to a random distribution of attached PEG chains.[4]

-

Drawbacks: The primary disadvantage is the creation of a heterogeneous mixture of PEGylated isomers, which can be difficult to characterize and may include conjugates with reduced or eliminated biological activity if PEG attachment occurs at or near the active site.[4][9]

Second-Generation PEGylation: Precision and Control To overcome the limitations of the first generation, second-generation techniques were developed to achieve site-specific PEGylation.[7][8][13] This approach produces a homogenous product with a well-defined structure, preserving the protein's biological activity.[7][14]

-

Thiol-Specific PEGylation: This is one of the most common site-specific methods.[8] It targets the sulfhydryl group of a cysteine residue, which is relatively rare in proteins.[8] A free cysteine can be naturally present or introduced at a specific location via site-directed mutagenesis. PEG-maleimide is a common reagent that reacts specifically with thiols at a pH of 6.5-7.5 to form a stable thioether bond.[2][13][15]

-

N-terminal Specific PEGylation: This method targets the unique α-amine group at the N-terminus of a protein. Using PEG-aldehyde under mildly acidic conditions allows for a specific reaction with the N-terminal amine, leaving the lysine amines unreacted.[16]

Quantitative Impact of PEGylation on Therapeutics

The modification of therapeutic proteins with PEG has a profound and measurable impact on their clinical performance. The table below summarizes the effects of PEGylation on several FDA-approved drugs, demonstrating significant improvements in their pharmacokinetic profiles.

| PEGylated Drug | Unmodified Protein | PEG Size / Type | Key Pharmacokinetic Improvement | Clinical Indication |

| Neulasta® (Pegfilgrastim) | Filgrastim (G-CSF) | 20 kDa, Linear, N-terminal | Half-life increased from 3.5 hours to 42 hours.[15] | Neutropenia |

| Pegasys® (Peginterferon alfa-2a) | Interferon alfa-2a | 40 kDa, Branched | Sustained absorption and reduced clearance, allowing for once-weekly dosing.[7] | Hepatitis C |

| PEG-Intron® (Peginterferon alfa-2b) | Interferon alfa-2b | 12 kDa, Linear | Half-life increased approximately 10-fold compared to the native protein.[15] | Hepatitis C |

| Cimzia® (Certolizumab pegol) | Anti-TNF-α Fab' fragment | 40 kDa, Branched | Half-life extended to approximately 2 weeks.[10] | Crohn's Disease, Rheumatoid Arthritis |

| Somavert® (Pegvisomant) | Growth Hormone Antagonist | 4-5 chains of 5 kDa PEG | Increased half-life and reduced immunogenicity.[7][15] | Acromegaly |

| Adagen® (Pegademase bovine) | Adenosine Deaminase (ADA) | Multiple 5 kDa PEGs | Extended circulating life, reduced immunogenicity.[1] | Severe Combined Immunodeficiency Disease (SCID) |

| Oncaspar® (Pegaspargase) | L-asparaginase | Multiple 5 kDa PEGs | Half-life increased, immunogenicity decreased.[2][7] | Acute Lymphoblastic Leukemia |

Experimental Protocols

Detailed and reproducible protocols are critical for the successful development of PEGylated biotherapeutics. Below are foundational methodologies for PEGylation and subsequent characterization.

Protocol 1: Random PEGylation of Lysine Residues via NHS Ester Chemistry

Objective: To conjugate a protein with an amine-reactive PEG-NHS ester, resulting in a randomly PEGylated product.

Materials:

-

Protein of interest (e.g., Lysozyme) at 5-10 mg/mL in Phosphate Buffered Saline (PBS), pH 7.4.

-

mPEG-Succinimidyl Valerate (mPEG-SVA), MW 5 kDa.

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) column.

Methodology:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 5 mg/mL.

-

PEG Reagent Preparation: Immediately before use, dissolve the mPEG-SVA in the Reaction Buffer to a concentration that will achieve a 10-fold molar excess relative to the protein.

-

Conjugation Reaction: Add the dissolved mPEG-SVA solution to the protein solution. Gently mix and allow the reaction to proceed for 1 hour at room temperature.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.

-

Purification: Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX chromatography. The choice of method depends on the size difference and charge difference between the starting material and the products.

-

Analysis: Analyze the purified fractions using SDS-PAGE to confirm the increase in molecular weight and HPLC to assess purity.

Protocol 2: Site-Specific PEGylation of Cysteine Residues via Maleimide Chemistry

Objective: To conjugate a protein containing a single free cysteine residue with a thiol-reactive PEG-Maleimide.

Materials:

-

Cysteine-mutant protein at 5-10 mg/mL.

-

PEG-Maleimide, MW 20 kDa.

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0.

-

Purification: Size Exclusion Chromatography (SEC) column.

Methodology:

-

Protein Preparation: If the protein has disulfide bonds, it may require reduction with a reagent like DTT, followed by removal of the reducing agent. Dissolve the protein with the free cysteine in the Reaction Buffer to a final concentration of 5 mg/mL. The buffer should be de-gassed to prevent thiol oxidation.

-

PEG Reagent Preparation: Immediately before use, dissolve the PEG-Maleimide in the Reaction Buffer to achieve a 5-fold molar excess relative to the protein.

-

Conjugation Reaction: Add the PEG-Maleimide solution to the protein solution. Gently mix and incubate for 2 hours at room temperature or overnight at 4°C. The reaction is highly specific for thiols within the pH range of 6.5-7.5.[2]

-

Purification: Separate the site-specifically PEGylated protein from unreacted reagents using an appropriate SEC column.

-

Analysis: Confirm successful conjugation and product homogeneity using SDS-PAGE, SEC-HPLC, and Mass Spectrometry.

Protocol 3: Characterization of PEGylated Bioconjugates

Objective: To verify the successful PEGylation, determine the degree of PEGylation, and assess the purity of the final product.

Methodologies:

-

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

-

Purpose: Visual confirmation of conjugation. PEGylated proteins will migrate slower than their unmodified counterparts, appearing as a higher molecular weight band or smear (for heterogeneous products).

-

Procedure: Run samples of the unreacted protein, the crude reaction mixture, and the purified fractions on a polyacrylamide gel. Stain with a protein stain (e.g., Coomassie Blue).

-

-

HPLC (High-Performance Liquid Chromatography):

-

Size Exclusion (SEC-HPLC): Separates molecules based on hydrodynamic radius. PEGylated proteins elute earlier than the native protein. This method is excellent for assessing purity and detecting aggregation.[17]

-

Reversed-Phase (RP-HPLC): Separates based on hydrophobicity. Can be used to separate different PEGylated species.[18]

-

Ion Exchange (IEX-HPLC): Separates based on charge. Useful for separating isomers if PEGylation alters the protein's net charge (e.g., by reacting with a lysine).[15]

-

-

Mass Spectrometry (MS):

-

Purpose: Provides definitive confirmation of mass and the degree of PEGylation (number of PEG chains per protein).[19][20]

-

Techniques: ESI-MS (Electrospray Ionization) or MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization) can be used. Analysis can be challenging due to the heterogeneity of some PEG polymers and the large size of the conjugates.[21]

-

The following diagram outlines a typical characterization workflow.

References

- 1. PEGylation - Wikipedia [en.wikipedia.org]

- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 3. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]

- 4. idosi.org [idosi.org]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmtech.com [pharmtech.com]

- 10. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biopharminternational.com [biopharminternational.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]

- 15. biopharminternational.com [biopharminternational.com]

- 16. interchim.fr [interchim.fr]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. enovatia.com [enovatia.com]

An In-depth Technical Guide to Spacers in Bioconjugation Linkers

Abstract: In the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the linker connecting the biomolecule to the payload is a critical component influencing stability, efficacy, and safety.[][2] Spacers are integral parts of these linkers, designed to modulate the overall properties of the conjugate.[3] This technical guide provides a comprehensive overview of the role, types, and impact of spacers in bioconjugation. It details the physicochemical properties of different spacers, their influence on conjugate performance, and provides standardized protocols for common conjugation and characterization techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the design and performance of bioconjugates.

Introduction to Bioconjugation and Linkers

Bioconjugation is the chemical process of covalently linking two or more molecules, where at least one is a biomolecule such as a protein, antibody, or oligonucleotide.[4][5] This technique is fundamental in creating novel therapeutics, diagnostics, and research tools.[6][7] In the context of targeted therapies like ADCs, the bioconjugate consists of three primary components: a targeting biomolecule (e.g., a monoclonal antibody), a potent cytotoxic payload, and a chemical linker that connects them.[2][]

The linker is a crucial element that dictates the stability of the conjugate in circulation, the efficiency of payload release at the target site, and the overall pharmacokinetic (PK) and pharmacodynamic (PD) profile.[][9][10] An ideal linker must be stable in the bloodstream to prevent premature payload release and systemic toxicity, yet facilitate efficient release once the conjugate reaches its target.[]

Figure 1: Core components of a typical bioconjugate (ADC).

The Core Role of Spacers in Linker Design

Spacers, also referred to as linkers or bridgers, are chemical moieties incorporated within the linker structure.[3] They are not merely passive connectors; they are strategically chosen to fine-tune the biophysical and pharmacological properties of the entire conjugate.[11] The primary functions of a spacer include:

-

Modulating Solubility and Aggregation: Many potent cytotoxic payloads are highly hydrophobic, which can lead to aggregation of the final conjugate, resulting in poor pharmacokinetics and potential immunogenicity.[12][13] Incorporating hydrophilic spacers, such as polyethylene glycol (PEG), can counteract this hydrophobicity, improve water solubility, and prevent aggregation.[][12][14]

-

Reducing Steric Hindrance: A spacer physically separates the payload from the large biomolecule.[15] This separation can be crucial to ensure that the biomolecule's binding affinity to its target is not compromised by the bulky payload and that the payload can be efficiently released and interact with its intracellular target.[16]

-

Improving Pharmacokinetics (PK): Spacers, particularly PEG, can create a "hydration shell" around the conjugate, which can prolong its circulation half-life by reducing renal clearance and shielding it from proteolytic degradation.[12][17]

-

Enabling Higher Drug-to-Antibody Ratios (DAR): By mitigating the aggregation issues associated with hydrophobic drugs, hydrophilic spacers allow for the attachment of more drug molecules per antibody, potentially increasing the efficacy of the conjugate.[12][18]

Types of Spacers and Their Properties

The choice of spacer depends on the properties of the payload, the desired release mechanism, and the overall therapeutic goals.[15]

Hydrophilic Spacers

Hydrophilic spacers are essential when working with hydrophobic payloads to improve solubility and in vivo stability.[19][20]

-

Polyethylene Glycol (PEG): PEG is the most widely used hydrophilic spacer in bioconjugation.[][17] It is biocompatible, non-immunogenic, and highly water-soluble.[12] PEG chains are flexible and exist in various lengths (e.g., PEG4, PEG8, PEG12, PEG45), allowing for precise control over the conjugate's properties.[11][12][21] Monodispersed PEG (dPEG®) linkers provide uniform molecular weight, ensuring the production of homogenous conjugates with predictable PK profiles.[18]

-